N-(2-FURYLCARBONYL)-N'-(2-METHYL-5-NITROPHENYL)THIOUREA
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Overview
Description
N-(2-FURYLCARBONYL)-N’-(2-METHYL-5-NITROPHENYL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a furan ring and a nitrophenyl group, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-FURYLCARBONYL)-N’-(2-METHYL-5-NITROPHENYL)THIOUREA typically involves the reaction of 2-furyl isocyanate with 2-methyl-5-nitroaniline in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product. The resulting thiourea derivative is then purified using column chromatography.
Industrial Production Methods: In an industrial setting, the production of N-(2-FURYLCARBONYL)-N’-(2-METHYL-5-NITROPHENYL)THIOUREA may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.
Types of Reactions:
Oxidation: N-(2-FURYLCARBONYL)-N’-(2-METHYL-5-NITROPHENYL)THIOUREA can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid as a solvent.
Substitution: Amines, alcohols, dichloromethane as a solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Thiourea derivatives with different nucleophiles.
Scientific Research Applications
N-(2-FURYLCARBONYL)-N’-(2-METHYL-5-NITROPHENYL)THIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-FURYLCARBONYL)-N’-(2-METHYL-5-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-FURYLCARBONYL)-N’-(2-METHYL-5-NITROPHENYL)THIOUREA can be compared with other thiourea derivatives that possess similar structural features. Some of the similar compounds include:
N-(2-FURYLCARBONYL)-N’-(4-NITROPHENYL)THIOUREA: Similar structure but with a different substitution pattern on the phenyl ring.
N-(2-FURYLCARBONYL)-N’-(2-METHYLPHENYL)THIOUREA: Lacks the nitro group, which may affect its reactivity and biological activity.
N-(2-FURYLCARBONYL)-N’-(2-CHLOROPHENYL)THIOUREA: Contains a chloro group instead of a nitro group, leading to different chemical and biological properties.
Properties
IUPAC Name |
N-[(2-methyl-5-nitrophenyl)carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c1-8-4-5-9(16(18)19)7-10(8)14-13(21)15-12(17)11-3-2-6-20-11/h2-7H,1H3,(H2,14,15,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQWPRBDWNLCHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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